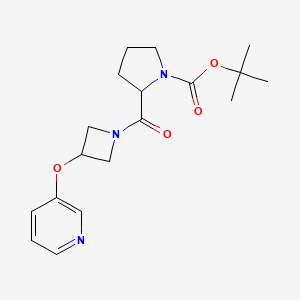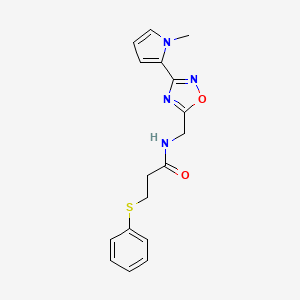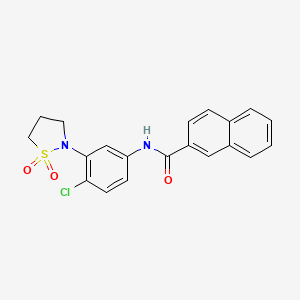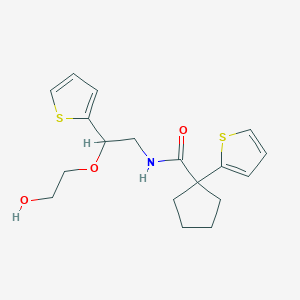
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE is a complex organic compound that features a combination of bromine, fluorine, pyridine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2,6-difluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Thioether Formation: The phenoxy intermediate is then reacted with a pyridine-2-thiol derivative under suitable conditions to form the thioether linkage.
Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE can undergo various types of chemical reactions:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, while reduction can lead to the formation of thiol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and thiol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Use in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Chemical Research: Study of its reactivity and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL
- 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL SULFATE
Uniqueness
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-(4-bromo-2,6-difluorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO2S.ClH/c15-9-5-11(16)14(12(17)6-9)20-7-10(19)8-21-13-3-1-2-4-18-13;/h1-6,10,19H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQZYCJELXPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=C(C=C(C=C2F)Br)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2676324.png)
![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2676326.png)
![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2676327.png)
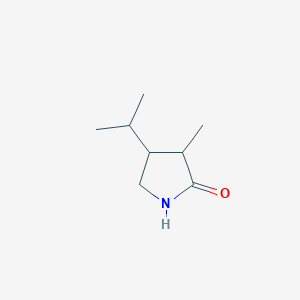
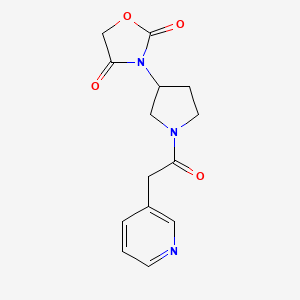
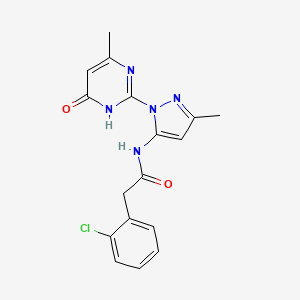
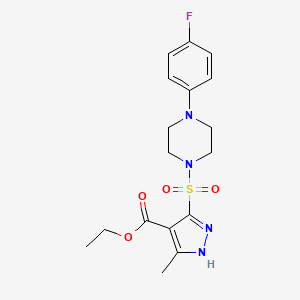

![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B2676336.png)
![2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one](/img/structure/B2676338.png)
